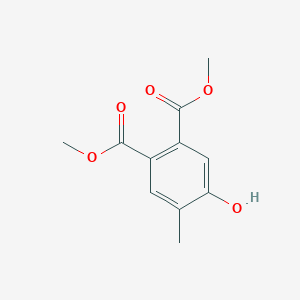

Dimethyl 4-hydroxy-5-methylphthalate

Description

Overview of Phthalate (B1215562) Ester Research Landscape and Significance

The research landscape surrounding phthalate esters is vast and multidisciplinary, encompassing environmental science, toxicology, and epidemiology. A significant portion of this research has focused on their role as endocrine-disrupting chemicals (EDCs), which can interfere with the body's hormonal systems. iwaponline.comnih.govoncodaily.com Studies have linked exposure to certain phthalates with adverse effects on reproductive health and development. nih.govwikipedia.org The environmental persistence and bioaccumulation potential of some phthalate esters are also key areas of investigation. nih.govacs.org As a result, regulatory bodies worldwide have monitored and, in some cases, restricted the use of specific phthalates. iwaponline.comacs.org The ongoing research aims to understand the mechanisms of toxicity, identify hazardous metabolites, and develop safer alternatives. acs.orgtandfonline.com

Contextualizing Hydroxylated and Methylated Phthalates in Environmental and Biological Systems

Phthalate esters undergo biotransformation in biological systems and degradation in the environment, leading to the formation of various metabolites, including hydroxylated and methylated derivatives. nih.govresearchgate.net The initial step in the metabolism of many phthalate diesters is hydrolysis to their corresponding monoesters. wikipedia.org These monoesters can then undergo further enzymatic modifications, such as hydroxylation and oxidation. wikipedia.org

Research Gaps and Rationale for Investigating Dimethyl 4-hydroxy-5-methylphthalate

Despite the extensive body of research on common phthalate esters, significant knowledge gaps remain, particularly concerning the specific biological activities and environmental occurrence of less-studied, substituted isomers. Much of the existing research has concentrated on a limited number of high-production-volume phthalates and their primary metabolites. nih.govmdpi.com There is a need for more detailed investigation into the vast array of substituted phthalates that may be formed through metabolic or environmental processes.

The investigation of "this compound" is a case in point. This compound, with its specific substitution pattern of both a hydroxyl and a methyl group on the aromatic ring, represents a potential metabolite or degradation product whose toxicological and environmental profile is largely uncharacterized. Understanding the properties and behavior of such specific isomers is essential for:

Comprehensive Risk Assessment: A full understanding of the risks associated with phthalate exposure requires data on the bioactivity of all potential metabolites.

Elucidating Structure-Activity Relationships: Studying how different substitution patterns influence the biological activity of phthalates can help in predicting the toxicity of other, less-studied compounds.

Improving Environmental Monitoring: The identification and quantification of specific metabolites in environmental and biological samples can provide more accurate measures of exposure and metabolic pathways.

The lack of specific research on this compound highlights a broader need to characterize the wide array of substituted phthalate esters to fully comprehend their collective impact on the environment and public health.

Chemical Compound Information

The following tables provide available data for this compound and related compounds. Due to a lack of specific experimental research on this compound, some data is inferred from structurally similar compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Dimethyl 4-hydroxyphthalate | Dimethyl phthalate |

| CAS Number | 22481-13-6 bldpharm.com | 22481-13-6 nih.gov | 131-11-3 |

| Molecular Formula | C₁₁H₁₂O₅ bldpharm.com | C₁₀H₁₀O₅ nih.govncats.io | C₁₀H₁₀O₄ |

| Molecular Weight | 224.21 g/mol bldpharm.com | 210.18 g/mol nih.govncats.io | 194.18 g/mol |

| Appearance | Data Not Available | Data Not Available | Colorless, oily liquid |

| Boiling Point | Data Not Available | Data Not Available | 282 °C |

| Melting Point | Data Not Available | Data Not Available | 5.5 °C |

| Solubility | Data Not Available | Data Not Available | Slightly soluble in water |

Note: Data for Dimethyl phthalate is provided for comparative purposes.

Properties

IUPAC Name |

dimethyl 4-hydroxy-5-methylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-6-4-7(10(13)15-2)8(5-9(6)12)11(14)16-3/h4-5,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVLHEUGSSSULY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001334430 | |

| Record name | Dimethyl 4-hydroxy-5-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22481-13-6 | |

| Record name | Dimethyl 4-hydroxy-5-methylphthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001334430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Reactivity and Transformation

Hydrolytic Degradation Mechanisms of Phthalate (B1215562) Esters

Hydrolysis represents a primary abiotic degradation pathway for phthalate esters in aqueous environments. researchgate.net This process involves the cleavage of the ester bonds, typically in a two-step process. The initial hydrolysis yields a monoester and an alcohol, which is then followed by a second hydrolysis step that produces phthalic acid and another alcohol molecule. researchgate.net The rates of these reactions can be influenced by both enzymatic and abiotic factors.

The biodegradation of phthalate esters is often initiated by enzymatic hydrolysis, a key step in their microbial degradation. frontiersin.org Various microorganisms have been shown to produce enzymes capable of hydrolyzing the ester bonds of phthalates. These enzymes, such as esterases, lipases, and cutinases, typically belong to the α/β-hydrolase superfamily and utilize a serine in their active site to catalytically attack the ester linkage. frontiersin.org

The enzymatic hydrolysis of phthalate esters can be categorized based on the specificity of the enzymes. Type I enzymes are capable of hydrolyzing only one of the two ester bonds, resulting in the formation of a monoester. Type II enzymes act on the monoester intermediate, completing the hydrolysis to phthalic acid. Type III enzymes can hydrolyze both ester bonds of the diester. frontiersin.org For instance, studies on Fusarium sp. and Trichosporon sp. have demonstrated that the fungal esterases responsible for the hydrolysis of dimethyl phthalate isomers exhibit high substrate specificity. researchgate.net While both fungi could transform dimethyl terephthalate (B1205515) to terephthalic acid through a two-step hydrolysis, their activity on other isomers varied. researchgate.net

Mammalian enzymes, such as pancreatic cholesterol esterases, have also been shown to hydrolyze a variety of phthalate esters, including diethyl phthalate and di-n-butyl phthalate, to their corresponding monoesters. nih.gov The rate of this enzymatic hydrolysis can be influenced by the structure of the phthalate ester, particularly the size of the alkyl side chains. nih.gov

While direct enzymatic hydrolysis data for Dimethyl 4-hydroxy-5-methylphthalate is not extensively available, its structure suggests that it would be susceptible to enzymatic attack. The presence of the two methyl ester groups would likely be targeted by esterases, leading to the formation of 4-hydroxy-5-methylphthalic acid monomethyl ester and subsequently 4-hydroxy-5-methylphthalic acid. The hydroxyl and methyl groups on the benzene (B151609) ring may influence the binding affinity of the substrate to the enzyme's active site, potentially affecting the rate of hydrolysis compared to unsubstituted dimethyl phthalate.

Abiotic hydrolysis of phthalate esters is a slower process compared to biodegradation but is a significant transformation pathway in certain environmental compartments, such as the lower layers of landfills. researchgate.net The rate of abiotic hydrolysis is highly dependent on pH, with significantly lower rates observed at neutral pH compared to acidic or alkaline conditions. nih.gov

The hydrolysis of phthalate esters generally follows second-order kinetics under alkaline conditions. A linear free energy relationship has been established to estimate the alkaline hydrolysis rate constants for various phthalate esters. epa.gov For dimethyl phthalate, the hydrolysis proceeds through the formation of the monoester intermediate before yielding phthalic acid. epa.gov

The structure of the phthalate ester, particularly the length of the alkyl chains, influences the rate of abiotic degradation. For example, under natural sunlight, the abiotic degradability of several phthalates followed the order: di-isononyl phthalate > di-n-butyl phthalate, butylbenzyl phthalate > di-ethylhexyl phthalate. nih.gov

For this compound, the rate of abiotic hydrolysis would be expected to be influenced by pH in a similar manner to other phthalates. The electron-donating nature of the hydroxyl and methyl groups on the aromatic ring may have a subtle electronic effect on the reactivity of the ester groups towards hydrolysis.

Table 1: Representative Half-lives of Phthalate Esters under Abiotic Conditions

| Phthalate Ester | Conditions | Half-life (t1/2) | Reference |

| Di-isononyl phthalate (DINP) | Sunlight irradiation (pH 5-9) | 32-140 days | nih.gov |

| Di-n-butyl phthalate (DBP) | Sunlight irradiation (pH 5-9) | 50-360 days | nih.gov |

| Butylbenzyl phthalate (BBP) | Sunlight irradiation (pH 5-9) | 58-480 days | nih.gov |

| Di-ethylhexyl phthalate (DEHP) | Sunlight irradiation (pH 5-9) | 390-1600 days | nih.gov |

This table provides representative data for other phthalate esters to illustrate the range of abiotic degradation rates and is not specific to this compound.

Oxidative Transformation Pathways of Hydroxylated Phthalates

Oxidative processes play a crucial role in the degradation of phthalates, particularly hydroxylated phthalates, which can be formed as intermediates during the degradation of their parent compounds. These processes often involve highly reactive radical species that can lead to the complete mineralization of the organic pollutant.

Advanced Oxidation Processes (AOPs) are a group of technologies that utilize highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. abzums.ac.irnih.gov AOPs have been shown to be effective in degrading a wide range of phthalate esters. researchgate.netscilit.com Common AOPs include UV/H₂O₂, O₃/H₂O₂, and Fenton (Fe²⁺/H₂O₂) processes. researchgate.net

The hydroxyl radical is a powerful, non-selective oxidizing agent that can attack the aromatic ring and the alkyl side chains of phthalate esters. scilit.com For hydroxylated phthalates like this compound, the presence of the hydroxyl group on the aromatic ring is expected to activate the ring towards electrophilic attack by hydroxyl radicals. This can lead to the formation of dihydroxylated intermediates, followed by ring cleavage and subsequent degradation to smaller organic acids and eventually CO₂ and H₂O. scilit.com

Computational studies on the OH-initiated photochemical transformation of phthalates have shown that degradation can proceed through both OH-addition to the aromatic ring and H-abstraction from the alkyl chains. nih.gov For dimethyl phthalate, OH-addition is the predominant pathway. nih.gov The resulting hydroxylated intermediates can exhibit different toxicological profiles compared to the parent compound. nih.gov

Semiconductor photocatalysis, often using titanium dioxide (TiO₂), is another effective AOP for the degradation of phthalate esters. nih.govqub.ac.uk When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals and superoxide (B77818) radical anions, which in turn degrade the phthalate. researchgate.net

The photocatalytic degradation of phthalates like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) has been studied extensively. nih.gov The degradation rate can be influenced by factors such as the initial concentration of the phthalate, the amount of photocatalyst, the intensity of the light, and the pH of the solution. researchgate.net The UV/TiO₂ system has been shown to be highly effective, with removal efficiencies for DMP, DEP, and DBP reaching over 92% within 90 minutes. nih.gov

The degradation pathways in photocatalysis involve both attack on the ester side chains and the aromatic ring. nih.gov For this compound, the hydroxyl group on the benzene ring would likely make it more susceptible to oxidative attack by the photogenerated radicals, potentially leading to a faster degradation rate compared to unsubstituted dimethyl phthalate. Intermediates would likely include hydroxylated and ring-opened products. nih.gov

Table 2: Efficiency of Different AOPs for Phthalate Ester Degradation

| Phthalate Ester | AOP System | Removal Efficiency | Reference |

| Diethyl phthalate (DEP) | O₃/Al₂O₃ | ~100% in 15 min | researchgate.net |

| Diethyl phthalate (DEP) | UV/H₂O₂ | - | researchgate.net |

| Dimethyl phthalate (DMP) | UV/TiO₂ | 93.03% in 90 min | nih.gov |

| Diethyl phthalate (DEP) | UV/TiO₂ | 92.64% in 90 min | nih.gov |

| Dibutyl phthalate (DBP) | UV/TiO₂ | 92.50% in 90 min | nih.gov |

This table provides representative data for other phthalate esters to illustrate the efficiency of different AOPs and is not specific to this compound.

Electrochemical oxidation is an emerging technology for the treatment of wastewater containing persistent organic pollutants like phthalate esters. nih.govresearchgate.net This process involves the generation of oxidizing agents at the anode surface, either through direct electron transfer from the pollutant or through the in-situ generation of reactive species like hydroxyl radicals from the electrolysis of water. nih.gov

The choice of anode material is critical for the efficiency of the electrochemical oxidation process. Boron-doped diamond (BDD) and mixed metal oxide (MMO) electrodes are commonly used. nih.govresearchgate.net Studies on the electrochemical oxidation of diethyl phthalate (DEP) and dimethyl phthalate (DMP) have demonstrated high removal efficiencies. researchgate.netnih.gov For example, using a Nb/BDD anode, 87.2% of di(2-ethylhexyl) phthalate (DEHP) was removed under optimal conditions. nih.gov The degradation of DMP on a fluoride-doped Ti/β-PbO₂ anode has also been investigated, with the best results obtained at low current densities. nih.gov

The degradation pathway of phthalates during electrochemical oxidation involves the formation of hydroxylated intermediates and carboxylic acids. researchgate.net For this compound, electrochemical oxidation would likely proceed via the generation of hydroxyl radicals that attack the aromatic ring, leading to further hydroxylation and eventual ring opening. The ester groups would also be susceptible to hydrolysis under the conditions of the electrochemical process.

Thermal Decomposition and Pyrolysis Characteristics of Related Phthalates

The thermal decomposition and pyrolysis of phthalates, a class of compounds widely used as plasticizers, have been the subject of numerous studies. While specific data on this compound is not extensively available, the thermal behavior of structurally related phthalates provides significant insights into its likely decomposition pathways. The pyrolysis of phthalate esters, particularly in the presence of other materials like poly(vinyl chloride) (PVC), offers a window into their thermal stability and the types of products that can be expected.

Research has shown that the thermal degradation of phthalates can be influenced by the surrounding matrix. For instance, when dioctyl phthalate (DOP) is heated in the presence of PVC, its decomposition temperature is lowered. researchgate.net This interaction leads to the formation of products such as phthalic anhydride (B1165640) and other oxygenated compounds. researchgate.netacs.org The initial step in the thermal decomposition of many aromatic poly(ester-imide)s involves the breakage of the ester linkages at temperatures around 450°C. researchgate.net

In the pyrolysis of simpler alkyl phthalates, such as dimethyl phthalate (DMP), in an inert atmosphere, the primary decomposition products can include the corresponding acid and alkene, formed through a six-centered decomposition mechanism. stackexchange.com At more extreme temperatures, these initial products can further decompose into smaller molecules like carbon monoxide, carbon dioxide, and water. stackexchange.com The presence of air during pyrolysis does not fundamentally change the nature of the primary aromatic and alkyl aromatic products, although the relative amounts may differ. researchgate.net

Studies on the pyrolysis of various aromatic esters have provided data on their degradation temperatures. The onset of degradation for many aromatic esters falls within a range of approximately 67°C to 220°C, with complete degradation occurring by around 350°C for most, though some, like dibenzyl oxalate (B1200264) (DBO), are stable up to 530°C. mdpi.com It is important to note that the specific degradation temperatures are highly dependent on the molecular structure.

| Compound | Onset Degradation Temp (°C) | Endset Degradation Temp (°C) | Reference |

| Methyl-2-furoate | 67 | 213 | mdpi.com |

| 2,6-Dimethylnaphthalene-dicarboxylate | 220 | Not specified | mdpi.com |

| Dibenzyl oxalate | Not specified | 530 | mdpi.com |

| Aromatic Poly(ester-imide) | ~350-450 (slight weight loss) | 520 (major weight loss) | researchgate.net |

| Dioctyl phthalate (with PVC) | ~250 | Not specified | researchgate.net |

This table presents a summary of thermal degradation data for various related aromatic esters. The specific conditions of pyrolysis, such as heating rate and atmosphere, can significantly influence these values.

Role of Substituent Effects (Hydroxy and Methyl) on Reaction Specificity and Rate

The reactivity and thermal stability of an aromatic compound are significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, the hydroxyl (-OH) and methyl (-CH₃) groups play a crucial role in directing the course and rate of its chemical transformations. These effects are primarily electronic in nature and can be understood through the concepts of inductive and resonance effects.

The hydroxyl group is a powerful activating group due to its ability to donate a lone pair of electrons into the aromatic ring through resonance. masterorganicchemistry.comuobabylon.edu.iq This electron donation increases the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack. However, in the context of thermal decomposition, this increased electron density can also influence the stability of the ester linkages and the aromatic ring itself. The presence of a hydroxyl group can lower the thermal stability of certain oxygen-containing functional groups. For instance, on activated carbon surfaces, hydroxyl groups have been observed to oxidize to carboxyl groups in a temperature range of 105-200°C (378-473 K). acs.org In the reaction of β-phenylethylamines, the degree of hydroxylation on the aromatic ring has been shown to generate differences in the activation patterns of the ring and the nucleophilicity of other functional groups. researchgate.net

The methyl group, in contrast, is a weakly activating group that donates electron density primarily through an inductive effect. numberanalytics.com This effect, while less pronounced than the resonance effect of the hydroxyl group, still contributes to an increase in the electron density of the aromatic ring. Studies on the pyrolysis of methyl-substituted aromatic hydrocarbons have shown that the presence of methyl groups can reduce the thermal severity required to initiate chemical reactions. uobabylon.edu.iqwikipedia.org A common decomposition pathway for methyl-substituted aromatics is dealkylation, the cleavage of the methyl group from the ring. masterorganicchemistry.com

The Hammett equation provides a quantitative framework for correlating the electronic effects of substituents with reaction rates. wikipedia.orglibretexts.org While specific Hammett parameters for the thermal decomposition of this particular phthalate are not available, the known substituent constants (σ) for hydroxyl and methyl groups can be used to predict their influence. Both groups have negative σ values, indicating their electron-donating nature and their tendency to accelerate reactions that are favored by increased electron density at the reaction center. The magnitude of this effect is generally greater for the hydroxyl group than for the methyl group.

| Substituent | Electronic Effect | General Impact on Aromatic Ring Reactivity | Expected Influence on Thermal Decomposition Rate |

| -OH (Hydroxy) | Strong electron-donating (Resonance) | Activating | Likely to decrease thermal stability and increase decomposition rate |

| -CH₃ (Methyl) | Weak electron-donating (Inductive) | Activating | May lower the onset temperature of decomposition |

This table summarizes the general electronic effects of hydroxyl and methyl substituents and their anticipated influence on the thermal reactivity of an aromatic ring.

Environmental Occurrence, Fate, and Biotransformation Studies

Environmental Distribution and Pathways of Phthalate (B1215562) Esters

The widespread application of products containing PAEs has led to their detection in various environmental matrices, including air, water, soil, and sediment. nih.govnih.gov Industrial and urban activities are primary sources of phthalate contamination in the environment. iwaponline.com

Phthalate esters are commonly found in aquatic ecosystems worldwide, including rivers, lakes, marine water, and wastewater. frontiersin.org Their presence in water systems is a result of runoff from agricultural and urban areas, industrial wastewater discharge, and the breakdown of plastic waste. culligan.com Aging municipal infrastructure with plastic pipes (B44673) and PVC seals can also leach phthalates into tap water. culligan.com

Concentrations can vary significantly, ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). iwaponline.com For example, studies have detected total PAE concentrations in lake samples ranging from 0.386 to 3.184 μg/L. iwaponline.com In drinking water, total concentrations of 22 PAEs have been found to range from not detected to 447 ng/L in tap water. rsc.org Some of the most frequently detected phthalates in water include Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP). nih.gov The European Union has set a guideline for DEHP concentration in marine water at 1.3 μg/L. iwaponline.com

Concentrations of Phthalate Esters in Various Water Systems

| Phthalate Ester | Water System | Concentration Range | Reference |

|---|---|---|---|

| Total PAEs | Lake Water | 0.386 - 3.184 µg/L | iwaponline.com |

| Total PAEs | Tap Water | N.D. - 447 ng/L | rsc.org |

| Total PAEs | Water Vending Machines | N.D. - 841 ng/L | rsc.org |

| Total PAEs | Water Boiling Machines | 25.7 - 1.10 × 10³ ng/L | rsc.org |

| DEHP | Marine Water (EU Limit) | 1.3 µg/L | iwaponline.com |

| DMP | Fresh Water | N.D. - 31.7 µg/L | iwaponline.com |

| ∑14 PEs | Asan Lake, Korea (Water) | N.D. - 2.29 µg/L | nih.gov |

Soil and sediment act as significant reservoirs for phthalate esters due to their hydrophobic nature. nih.govnih.gov PAEs can accumulate in these compartments through atmospheric deposition and the settling of suspended particles in water bodies. nih.gov Once in the soil, they can be absorbed by plants, potentially entering the food chain. nih.gov

Concentrations in soil and sediment are often higher than in the corresponding water column. nih.gov For instance, a study in the coastal areas of South China found total concentrations of 15 PAEs in soil samples ranging from 0.445 to 4.437 mg/kg. nih.gov In the Asan Lake of Korea, total PE concentrations in sediment were found to be between 3.6 and 8,973 µg/kg dry weight. nih.gov DEHP and DBP are commonly the most abundant PAEs found in soil and sediment samples. nih.govnih.gov

Concentrations of Phthalate Esters in Soil and Sediment

| Phthalate Ester | Matrix | Concentration Range | Reference |

|---|---|---|---|

| Total 15 PAEs | Soil (South China) | 0.445 - 4.437 mg/kg | nih.gov |

| Total 19 PAEs | Soil (Ginseng Cultivation) | 0.69 - 3.30 mg/kg | frontiersin.org |

| ∑14 PEs | Sediment (Asan Lake, Korea) | 3.6 - 8,973 µg/kg dw | nih.gov |

| DMP | Sediments (dry weight) | N.D. - 316 µg/kg | iwaponline.com |

Phthalate esters are released into the atmosphere from various sources and can undergo long-range transport. researchgate.net The atmospheric concentrations of total PAEs can vary, with studies reporting ranges from a few nanograms to tens of nanograms per cubic meter. For example, in the South China Sea, the concentration of the sum of seven PAEs in the air ranged from 2.84 to 24.3 ng/m³. nih.govnih.gov In an urban area like Paris, total atmospheric levels of specific phthalates were measured, with DnBP and DEHP being predominant. capes.gov.br

Atmospheric deposition, including both wet and dry processes, is a significant pathway for the entry of PAEs into aquatic and terrestrial ecosystems. nih.gov The dynamic exchange between air and seawater can influence the transport of PAEs from coastal areas to more remote marine environments. nih.govnih.govacs.org For some lower molecular weight phthalates like Dimethyl phthalate (DMP) and Diethyl phthalate (DEP), net air-to-seawater deposition is the dominant flux, while for higher molecular weight compounds like DEHP, volatilization from water to air can occur. nih.govnih.gov

Atmospheric Concentrations of Phthalate Esters

| Phthalate Ester | Location | Concentration Range | Reference |

|---|---|---|---|

| ∑7 PAEs | South China Sea | 2.84 - 24.3 ng/m³ | nih.govnih.gov |

| ∑14 PEs | Asan Lake, Korea | 3.92 - 33.09 ng/m³ | nih.gov |

| DMP | Paris, France | 0.5 ng/m³ | capes.gov.br |

| DEP | Paris, France | 10.7 ng/m³ | capes.gov.br |

| DnBP | Paris, France | 22.2 ng/m³ | capes.gov.br |

| DEHP | Paris, France | 18.9 ng/m³ | capes.gov.br |

Biotic Degradation and Microbial Metabolism of Phthalate Esters

The breakdown of phthalate esters in the environment is primarily driven by microbial activity. d-nb.infobohrium.com A wide variety of bacteria and fungi have been shown to degrade these compounds, utilizing them as a source of carbon and energy. d-nb.infonih.govnih.gov

Microbial Degradation Pathways in Bacteria and Fungi

The microbial degradation of phthalate esters typically begins with the hydrolysis of the ester bonds, a process carried out by enzymes called esterases. d-nb.info This initial step breaks the diester down into a monoester and then into phthalic acid and the corresponding alcohol. d-nb.inforesearchgate.net

In aerobic conditions, the phthalic acid molecule is then further broken down. Bacteria and fungi employ dioxygenase enzymes to introduce hydroxyl groups onto the aromatic ring, making it susceptible to ring cleavage. nih.govnih.gov The metabolic pathways for phthalate isomers generally converge at protocatechuic acid (3,4-dihydroxybenzoic acid), which is then funneled into central metabolic pathways. nih.govresearchgate.net

Gram-negative bacteria typically degrade phthalate via 4,5-dihydroxyphthalate, while Gram-positive bacteria often proceed through a 3,4-dihydroxyphthalate intermediate. nih.gov Under anaerobic conditions, the degradation pathway is different, involving the activation of phthalate to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA. d-nb.infonih.gov

Enzymatic Biotransformation Processes (e.g., Esterases, Dioxygenases, Hydroxylases)

A number of key enzymes are involved in the biotransformation of phthalate esters. The specific enzymes and their efficiency can vary between different microbial species.

Esterases: These enzymes are responsible for the initial hydrolysis of the ester bonds of the phthalate diester, a critical first step in the degradation process. d-nb.info

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the aromatic ring of phthalic acid, leading to the formation of dihydroxylated intermediates. nih.govnih.gov This is a crucial step in destabilizing the aromatic ring for subsequent cleavage.

Dehydrogenases: Following dioxygenation, dehydrogenases catalyze the oxidation of the newly formed diols.

Decarboxylases: These enzymes remove a carboxyl group from the dihydroxyphthalate intermediate, leading to the formation of protocatechuate. nih.gov In a study on Pseudomonas testosteroni, the enzyme 4,5-dihydroxyphthalate decarboxylase was purified and shown to be essential for the degradation of phthalate. nih.gov

Metabolic Intermediates and Product Identification in Biotic Systems

The degradation of phthalate esters proceeds through a series of metabolic intermediates. The identification of these intermediates is key to understanding the degradation pathway. For many common phthalates, the primary intermediates include the corresponding monoester and phthalic acid. researchgate.net

In the case of 4-hydroxyphthalate, a compound structurally similar to the subject of this article, studies with Pseudomonas testosteroni have shown that it can be metabolized. The enzyme 4,5-dihydroxyphthalate decarboxylase was found to also act on 4-hydroxyphthalate, converting it to m-hydroxybenzoate. nih.gov This suggests a potential metabolic pathway for hydroxylated phthalates. Further degradation of m-hydroxybenzoate would likely proceed through protocatechuate. nih.gov

| Initial Compound | Key Intermediates | Final Products (before entering central metabolism) |

| Phthalate Esters (general) | Monoalkyl phthalate, Phthalic acid | Protocatechuic acid |

| 4-Hydroxyphthalate | m-Hydroxybenzoate | Protocatechuate |

It is important to note that the specific intermediates for Dimethyl 4-hydroxy-5-methylphthalate have not been experimentally determined and are inferred from the metabolism of similar compounds.

Factors Influencing Microbial Degradation Efficiency

The efficiency of microbial degradation of phthalate esters is influenced by a range of environmental factors. These factors can affect both the growth of the degrading microorganisms and the activity of their enzymes.

pH: The optimal pH for the degradation of phthalates by many bacterial strains is often near neutral (pH 7.0). nih.govplos.org Significant deviations from the optimal pH can inhibit microbial growth and enzyme function.

Temperature: Most phthalate-degrading microorganisms have an optimal temperature range for growth and metabolic activity, typically between 25-35°C. ijsrch.comnih.govresearchgate.net Degradation rates are generally lower at colder temperatures.

Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for supporting the growth of microbial populations that carry out the degradation of phthalates. nih.gov

Oxygen: Aerobic degradation pathways, which are generally more efficient, require the presence of oxygen for the function of dioxygenase enzymes. nih.gov In anaerobic environments, degradation still occurs but through different, often slower, pathways. d-nb.info

Substrate Concentration: High concentrations of phthalates can sometimes be inhibitory to microbial growth. plos.org

| Factor | Optimal Condition for Phthalate Degradation | Reference |

| pH | ~6.0 - 8.0 | nih.govplos.org |

| Temperature | ~25 - 35°C | ijsrch.comnih.govresearchgate.net |

| Nutrients | Sufficient N, P, and other trace elements | nih.gov |

| Oxygen | Presence for aerobic degradation | nih.gov |

Biosynthesis of Phthalate Esters in Natural Organisms

While phthalate esters are widely known as synthetic industrial chemicals, there is growing evidence that some of these compounds can also be produced naturally by a variety of organisms, including plants, algae, bacteria, and fungi. nih.govmdpi.combohrium.comresearchgate.net The natural production of phthalates may play a role in the organism's defense mechanisms or other biological functions. nih.govmdpi.com

The biosynthetic pathways for these naturally occurring phthalates are not yet fully understood. However, it is believed that they may be synthesized through pathways such as the shikimic acid pathway or polyketide synthesis. wikipedia.orgwikipedia.orgnih.govroyalsocietypublishing.org These pathways are responsible for the production of a wide range of aromatic compounds in nature. The biosynthesis of aromatic esters in fungi, for instance, involves complex enzymatic reactions to assemble the final molecule. nih.gov

At present, there is no specific information available on the biosynthesis of this compound in any natural organism. Further research is needed to determine if this specific compound has a natural origin and to elucidate the potential biosynthetic pathways involved.

Endogenous Production in Algae and Microorganisms

While the widespread presence of phthalate esters (PAEs) in the environment is largely attributed to anthropogenic sources, a growing body of evidence confirms their natural biosynthesis by a variety of organisms, including algae, fungi, and bacteria. nih.govresearchgate.netmdpi.com This endogenous production suggests that PAEs should not be viewed solely as man-made pollutants. nih.gov Studies have revealed that certain microorganisms naturally synthesize these compounds, which may play roles in allelopathy, chemical defense, and other biological activities that enhance their competitiveness in their native environments. nih.govmdpi.com

Research has identified the production of several phthalate esters by various microbial species. For instance, investigations into sixteen species of freshwater algae and cyanobacteria demonstrated that some were capable of producing di(n-butyl)phthalate (DBP) and mono(2-ethylhexyl)phthalate (MEHP). nih.gov Isotope labeling studies using NaH¹³CO₃ have confirmed that these phthalates are synthesized de novo by these organisms. nih.gov The production of these compounds indicates a natural, biological source contributing to the environmental load of phthalates. nih.gov

The following table summarizes findings on the endogenous production of specific phthalate esters by various microorganisms.

| Phthalate Ester | Producing Organism(s) | Reference |

| Di(n-butyl)phthalate (DBP) | Freshwater algae and cyanobacteria | nih.gov |

| Mono(2-ethylhexyl)phthalate (MEHP) | Freshwater algae and cyanobacteria | nih.gov |

It is important to note that while direct evidence for the endogenous production of this compound is not yet documented, the established capacity of microorganisms to synthesize a range of other phthalate esters provides a strong basis for its potential natural origin.

Mechanisms of De Novo Phthalate Ester Synthesis in Biological Systems

The biosynthesis of phthalate esters in biological systems is understood to originate from common metabolic pathways that produce aromatic compounds. The shikimic acid pathway is a central route for the biosynthesis of aromatic amino acids and other secondary metabolites in bacteria, algae, fungi, and plants, and is considered the foundational pathway for the formation of the phthalate core. nih.govnih.gov

The proposed biosynthetic route for a substituted phthalate such as this compound involves several key stages:

Formation of the Aromatic Ring: The shikimic acid pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of chorismic acid. nih.gov This key intermediate is the branch point for the synthesis of various aromatic compounds, including the basic phthalic acid structure.

Hydroxylation and Methylation: Following the formation of the core aromatic ring, subsequent modifications are necessary to produce the specific structure of this compound. Microorganisms possess a diverse array of enzymes capable of such modifications.

Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic ring is a common reaction catalyzed by enzymes such as oxygenases/hydroxylases and peroxidases. nih.gov These redox enzymes are widespread in microorganisms and play a crucial role in the transformation of cellular and external compounds. nih.gov Aromatic ring-hydroxylating dioxygenases are a specific class of enzymes known to catalyze the hydroxylation of aromatic rings. nih.gov

Methylation: The addition of a methyl (-CH₃) group is typically catalyzed by methyltransferase enzymes, which use S-adenosyl-L-methionine (SAM) as a methyl donor. This process is involved in the biosynthesis of many natural products, including the modification of phenolic compounds. wikipedia.org

Esterification: The final step in the formation of this compound is the esterification of the carboxyl groups on the phthalic acid backbone with methanol (B129727). This reaction would be catalyzed by an esterase or a similar enzyme, resulting in the dimethyl ester.

While the precise enzymatic steps and intermediates for the biosynthesis of this compound have not been explicitly elucidated, the known metabolic capabilities of algae and microorganisms provide a scientifically robust framework for its de novo synthesis. The process would involve the generation of a phthalate precursor via the shikimic acid pathway, followed by sequential hydroxylation, methylation, and esterification reactions catalyzed by the organism's enzymatic machinery.

Biological Interactions and Mechanistic Toxicology Excluding Clinical Studies

Interaction with Cellular Systems and Biological Pathways

Phthalate (B1215562) esters, including dimethyl phthalate (DMP), exert significant effects on microbial life by disrupting cellular integrity and metabolic functions. In the Gram-positive bacterium Staphylococcus aureus, DMP has been shown to inflict damage upon the cell wall and membrane. lvb.lt This structural damage is a precursor to a cascade of internal disruptions, including the inhibition of critical energy metabolism pathways. lvb.lt Specifically, proteomic and transcriptomic analyses revealed that DMP exposure inhibits the glycolysis/gluconeogenesis and pentose (B10789219) phosphate (B84403) pathways while enhancing the oxidative phosphorylation pathway. lvb.lt The consequence of these metabolic shifts is a reduction in key metabolites such as glucose, pyruvic acid, and lactic acid, signifying impaired energy production. lvb.lt

Studies on other bacteria, like Pseudomonas fluorescens, show that DMP can inhibit growth and reduce glucose utilization. wikipedia.org This is associated with deformations in the cell membrane and alterations in the expression of genes responsible for energy metabolism, such as those for ATP-binding cassette transporters. wikipedia.org

Furthermore, the biodegradation of phthalate esters often involves the cooperative action of multiple microbial species. For instance, the degradation of dimethyl isophthalate (B1238265) (DMI) requires a co-culture of Klebsiella oxytoca and Methylobacterium mesophilicum, where one species performs the initial hydrolysis and the other facilitates subsequent transformation steps. nih.gov Similarly, fungi such as Fusarium sp. and Trichosporon sp. isolated from mangrove sediments can transform dimethyl phthalate isomers into their respective monomethyl phthalate or phthalic acid forms, though they may not fully mineralize the compounds. acs.org

Phthalate esters are recognized as environmental pollutants that can be absorbed by plants from the soil and air, leading to significant interference with their metabolic networks. lvb.lttandfonline.com Upon uptake, primarily through the roots, these compounds induce a state of stress, evidenced by changes in biochemical markers. lvb.lttandfonline.com Exposure of various edible plants, including tomato, lettuce, and spinach, to dimethyl phthalate resulted in a significant increase in malondialdehyde (MDA) content in roots and leaves, a key indicator of lipid peroxidation and oxidative damage. lvb.lttandfonline.com

Deeper investigation into the metabolic perturbations in rice plants exposed to a related phthalate, di-n-butyl phthalate (DnBP), revealed that key metabolic pathways were activated. nih.gov These include the citrate (B86180) cycle (TCA cycle), biosynthesis of aminoacyl-tRNA, and metabolism of amino acids, sphingolipids, carbohydrates, and glutathione. nih.gov However, this activation is part of a stress response, as proteomic analysis also showed a downregulation of proteins involved in vital functions like photosynthesis, photorespiration, and chlorophyll (B73375) binding. nih.gov In cucumber plants, DMP exposure leads to a decrease in chlorophyll content and can damage the ultrastructure of chloroplasts, disorganizing the lamellae and damaging the membrane structure at high concentrations. researchgate.net

The phytotoxicity of phthalates also extends to direct inhibition of photosynthetic processes. Studies on isolated spinach thylakoids demonstrated that phthalates can inhibit electron transport rates, with evidence suggesting the primary site of action is near the reducing side of photosystem II. oup.com

Organisms have developed enzymatic pathways to detoxify and transform phthalate esters. The primary route of biotransformation in both microbes and plants is the hydrolysis of the ester bonds. acs.orgnih.gov In fungi and bacteria, enzymes known as esterases play a crucial role in this initial degradation step. acs.org For example, fungi like Fusarium sp. utilize esterases to hydrolyze dimethyl phthalate isomers into monomethyl phthalate and subsequently to phthalic acid. acs.org This stepwise hydrolysis is a common strategy observed across various microbial species. nih.gov

In plants, a similar detoxification process occurs. Following uptake, phthalate esters are readily metabolized. nih.gov The transformation involves a two-phase process analogous to detoxification in animals. Phase I metabolism includes hydrolysis, hydroxylation, and oxidation reactions, which convert the parent phthalate into more polar intermediates. nih.gov In rice, for instance, di-n-butyl phthalate (DnBP) is transformed into 16 different intermediate products. nih.gov In Phase II, these intermediates are conjugated with endogenous molecules like amino acids, glutathione, or carbohydrates, which further increases their water solubility and facilitates sequestration or elimination. nih.gov

In animal model organisms, the liver is the primary site for biotransformation. The process involves cytochrome P450-dependent monohydroxylations and de-esterification via hydrolytic cleavage, ultimately yielding phthalic acid as a central intermediate metabolite. acs.orgresearchgate.net

Molecular Mechanisms of Bioactivity in Non-Human Systems

Phthalate esters can act as endocrine disruptors by directly interacting with and inhibiting key enzymes in vital biochemical pathways. Molecular docking studies have revealed the potential for various phthalate esters to bind to and inhibit enzymes within the glucocorticoid biosynthesis pathway. tandfonline.com This pathway is critical for producing hormones that regulate metabolism, immunity, and stress responses.

Phthalates have shown the ability to dock into the active sites of several cytochrome P450 enzymes essential for steroidogenesis. These include:

CYP17A1: An enzyme involved in the production of progestins, mineralocorticoids, glucocorticoids, androgens, and estrogens.

CYP19A1 (Aromatase): Converts androgens to estrogens.

CYP21A2: Essential for the synthesis of cortisol and aldosterone. tandfonline.com

The interactions observed in these docking models involve the formation of hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's binding cleft, potentially inhibiting the enzyme's normal function. tandfonline.com For example, di(2-ethylhexyl) phthalate (DEHP) is predicted to form hydrogen bonds with amino acid residues in CYP17A1 and CYP21A2. tandfonline.com This mechanism suggests that phthalate exposure could impair steroid hormone production by directly interfering with the catalytic activity of these critical enzymes. tandfonline.com

Table 1: Predicted Interactions of Phthalate Esters with Glucocorticoid Biosynthesis Enzymes

| Phthalate Ester | Target Enzyme | Key Interacting Amino Acid Residues | Type of Interaction |

| Di(2-ethylhexyl) phthalate (DEHP) | CYP17A1 | Ile 443, Gly 444 | Hydrogen Bond |

| Di(2-ethylhexyl) phthalate (DEHP) | CYP19A1 | Ala 438 | Hydrogen Bond |

| Di(2-ethylhexyl) phthalate (DEHP) | CYP21A2 | Arg 92 | Hydrogen Bond |

| Diphenyl phthalate (DPhP) | CYP11B2 | Gly 452 | Hydrogen Bond |

This table is based on data from molecular docking studies and represents predicted interactions. tandfonline.com

A primary mechanism through which phthalates exert toxicity in non-human systems is the induction of oxidative stress. lvb.ltresearchgate.net This occurs when the presence of the compound leads to an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them with its antioxidant defenses. researchgate.net

In microorganisms such as Staphylococcus aureus, exposure to dimethyl phthalate (DMP) has been shown to trigger a significant oxidative stress response. lvb.lt This stress damages cellular components, including the cell membrane, and disrupts metabolic balance. lvb.lt Similarly, in the plant pathogenic bacterium Acidovorax citrulli, treatment with DMP led to increased oxidative stress. nih.gov

In plants, phthalate exposure consistently leads to oxidative damage. tandfonline.com The accumulation of ROS in plant cell membranes induces lipid peroxidation, a destructive process that damages membrane integrity. tandfonline.com This is quantified by measuring the increase in malondialdehyde (MDA), an end-product of lipid peroxidation. lvb.lttandfonline.comtandfonline.com Studies on cucumber and other plants show a dose-dependent increase in MDA content following phthalate exposure. researchgate.nettandfonline.com In response to this stress, plants may initially increase the activity of antioxidant enzymes like peroxidase (POD) and catalase (CAT), but prolonged or high-concentration exposure can overwhelm these defenses, leading to a reduction in enzyme activity and significant cellular damage. researchgate.net

Table 2: Effects of Dimethyl Phthalate (DMP) on Staphylococcus aureus

| Parameter | Observed Effect | Reference |

| Cell Structure | Damage to cell wall and membrane | lvb.lt |

| Metabolism | Inhibition of glycolysis/gluconeogenesis | lvb.lt |

| Metabolism | Inhibition of pentose phosphate pathway | lvb.lt |

| Metabolism | Reduction in glucose, pyruvic acid, and lactic acid | lvb.lt |

| Cellular Stress | Induction of oxidative stress | lvb.lt |

Metabolomic Perturbations in Biological Systems due to Phthalate Exposure

Exposure to phthalates, a class of synthetic chemicals, has been associated with a range of biological effects. While specific research on the metabolomic perturbations caused by Dimethyl 4-hydroxy-5-methylphthalate is limited, studies on the broader class of phthalates provide significant insights into how these compounds can alter metabolic pathways within biological systems. Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, serves as a valuable tool to understand the physiological disruptions induced by chemical exposures. cdnsciencepub.com

Research has demonstrated that exposure to various phthalates can lead to significant alterations in several key metabolic pathways. These perturbations are often observed in studies analyzing biofluids such as urine and plasma. The primary metabolic pathways affected include those involved in amino acid metabolism, lipid metabolism, and steroidogenesis. cdnsciencepub.comnih.gov

Detailed Research Findings

Studies utilizing mass spectrometry and nuclear magnetic resonance metabolomics have revealed that exposure to phthalates can alter the profiles of amino acids, energy storage compounds, and organic osmolytes. cdnsciencepub.com For instance, in a study of pregnant women, exposure to phthalates was associated with changes in metabolites related to lipid biogenesis, inflammation, sphingolipid signaling, and nucleotide degradation, suggesting a potential for increased oxidative stress. nih.gov

In another study, exposure to di(2-ethylhexyl) phthalate (DEHP) and mono(3-carboxypropyl) phthalate (MCPP) was linked to the upregulation of fatty acids, amino acids, and purines, and the downregulation of ceramides (B1148491) and sphingomyelins in maternal plasma. nih.gov These findings highlight the complex impact of phthalate exposures on maternal metabolism.

Furthermore, animal studies have provided evidence of both short-term and long-term metabolic effects following perinatal phthalate exposure. In mice, such exposure was associated with decreased acetyl-CoA in early life and increased acetyl-CoA and acylcarnitines in adulthood, suggesting an initial increase in fatty acid production and a later increase in fatty acid oxidation. oup.com

The following tables summarize key findings from various metabolomic studies on phthalate exposure.

Table 1: Summary of Metabolomic Perturbations due to Phthalate Exposure

| Metabolic Pathway | Observed Perturbation | Affected Metabolites | Biological System/Study Population |

| Lipid Metabolism | Enhanced lipid biogenesis, Upregulation of fatty acids, Downregulation of ceramides and sphingomyelins, Increased fatty acid oxidation | Fatty acids, Ceramides, Sphingomyelins, Acetyl-CoA, Acylcarnitines | Pregnant women, Mice |

| Amino Acid Metabolism | Alterations in amino acid levels, Disrupted arginine and proline metabolism | L-Aspartic acid, Cysteine, Cystine, Arginine, Proline | Pregnant women, School-age children |

| Nucleotide Metabolism | Altered nucleic acid metabolism, Upregulation of purines | Nicotinamide mononucleotide, Purines | Pregnant women |

| Steroidogenesis | Elevated metabolites of steroidogenesis | Steroid hormones | Preadolescent female children |

| Inflammatory Response | Enhanced inflammatory response | Inflammatory markers | Pregnant women |

This table is generated based on data from multiple sources. nih.govnih.govoup.comnih.gov

Table 2: Specific Phthalate Metabolites and Associated Metabolic Alterations

| Phthalate Metabolite | Associated Metabolic Perturbation | Reference Study Finding |

| Di(2-ethylhexyl) phthalate (DEHP) | Upregulation of fatty acids, amino acids, and purines; Downregulation of ceramides and sphingomyelins. nih.gov | Associated with 34 maternal plasma metabolic features. nih.gov |

| Mono(3-carboxypropyl) phthalate (MCPP) | Upregulation of fatty acids, amino acids, and purines; Downregulation of ceramides and sphingomyelins. nih.gov | Associated with 34 maternal plasma metabolic features. nih.gov |

| General Phthalate Exposure | Altered lipid biogenesis, inflammation, and nucleic acid metabolism. nih.gov | Positive correlation between urine phthalate metabolites and various plasma and urine metabolomic markers. nih.govescholarship.org |

| General Phthalate Exposure | Decreased acetyl-CoA (short-term) and increased acetyl-CoA and acylcarnitines (long-term). oup.com | Perinatal exposure in mice led to long-term changes in fatty acid metabolism. oup.com |

This table is generated based on data from multiple sources. nih.govnih.govoup.comescholarship.org

Advanced Analytical Methodologies for Complex Matrices

Sample Preparation Techniques for Extraction and Enrichment from Environmental Samples

Effective sample preparation is crucial for isolating "Dimethyl 4-hydroxy-5-methylphthalate" from interfering matrix components and concentrating it to detectable levels. The choice of technique depends on the sample matrix (e.g., water, sediment, biota), the concentration of the analyte, and the subsequent analytical instrumentation.

Solid-Phase Extraction (SPE) is a widely used technique for the analysis of phthalates and their metabolites in aqueous samples. mdpi.commdpi.com For a polar compound like "this compound," polymeric reversed-phase sorbents are often preferred over traditional silica-based C18 sorbents due to their stability across a wider pH range and better retention of polar analytes.

Research on other polar phthalate (B1215562) metabolites has demonstrated the effectiveness of specific SPE columns and procedures. For instance, the Bond Elut Plexa SPE column has been successfully used for purifying phthalate metabolites from urine samples. nih.gov Similarly, Oasis HLB cartridges have been employed for the extraction of phenolic compounds from water. researchgate.net The extraction process for "this compound" would typically involve acidifying the water sample to suppress the ionization of the phenolic hydroxyl group, thereby increasing its retention on the sorbent.

A typical SPE protocol would include the following steps:

Sorbent Conditioning: The cartridge is conditioned sequentially with an organic solvent (e.g., methanol (B129727) or dichloromethane) and then with acidified reagent water. researchgate.net

Sample Loading: The pre-acidified environmental water sample is passed through the cartridge.

Washing: The cartridge is washed with a weak organic solvent/water mixture to remove co-adsorbed, less-retained interfering substances.

Elution: The target analyte, "this compound," is eluted with a small volume of a strong organic solvent like methanol, acetonitrile (B52724), or ethyl acetate. nih.gov

Table 1: Hypothetical Solid-Phase Extraction (SPE) Parameters for this compound from Water

| Parameter | Condition | Rationale |

| Sorbent Type | Polymeric Reversed-Phase (e.g., Oasis HLB, Bond Elut Plexa) nih.govresearchgate.net | Provides good retention for polar compounds and is stable over a wide pH range. |

| Sample Pre-treatment | Acidify to pH ~2.5 with acetic or formic acid researchgate.net | Suppresses ionization of the phenolic hydroxyl group to enhance retention on the reversed-phase sorbent. |

| Conditioning | 1. 5 mL Methanol2. 5 mL Reagent Water (acidified) researchgate.net | Activates the sorbent and equilibrates it to the sample conditions. |

| Sample Loading | Pass 500 mL of prepared water sample at ~5 mL/min | Adsorbs the analyte onto the solid phase. |

| Washing Step | 5 mL of 5% Methanol in water | Removes hydrophilic interferences without prematurely eluting the target analyte. |

| Elution Solvent | 5-10 mL of Methanol or Acetonitrile | Desorbs the analyte from the sorbent for subsequent analysis. |

Liquid-Liquid Extraction (LLE) is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. youtube.com For "this compound," the presence of the hydroxyl group increases its water solubility compared to non-hydroxylated phthalates. Therefore, optimizing the extraction conditions is critical for achieving high recovery.

The efficiency of LLE is highly dependent on the pH of the aqueous sample and the choice of the organic solvent. youtube.com To extract the target compound, the aqueous sample should be acidified to a pH below the pKa of the phenolic group, ensuring it remains in its neutral, more organosoluble form. Solvents such as dichloromethane (B109758), ethyl acetate, or a mixture of hexane (B92381) and acetone (B3395972) could be effective for the extraction. nih.govresearchgate.net Studies on other phthalates have often employed LLE with non-polar solvents like hexane or toluene, followed by GC-MS analysis. nih.govyoutube.com For this more polar analyte, a slightly more polar solvent like dichloromethane has been shown to be effective for similar compounds. nih.gov

Table 2: Suggested Liquid-Liquid Extraction (LLE) Parameters for this compound

| Parameter | Condition | Rationale |

| Sample Volume | 200 mL of aqueous sample nih.gov | A representative volume for environmental water analysis. |

| Sample Pre-treatment | Acidify to pH < 3 with a strong acid (e.g., HCl) | Ensures the phenolic group is protonated, increasing the analyte's affinity for the organic phase. |

| Extraction Solvent | Dichloromethane or Ethyl Acetate nih.gov | These solvents have appropriate polarity to extract the hydroxylated phthalate ester effectively. |

| Extraction Procedure | Add 50 mL of solvent and shake vigorously in a separatory funnel. youtube.com | Facilitates the transfer of the analyte from the aqueous to the organic phase. Repeat 2-3 times. |

| Drying Agent | Anhydrous Sodium Sulfate youtube.com | Removes residual water from the collected organic extract before solvent evaporation and analysis. |

Miniaturized extraction techniques have gained popularity as they are faster, consume significantly less solvent, and offer high enrichment factors. researchgate.netnih.gov These methods are well-suited for trace analysis of organic pollutants in environmental samples.

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a coated fiber to extract analytes from a sample. researchgate.net For polar analytes like "this compound," fibers with polar coatings, such as Carbowax-divinylbenzene (CW-DVB), have shown excellent extraction efficiency and repeatability for other phthalate esters. epa.gov The fiber can be exposed to the headspace above the sample (Headspace-SPME) or directly immersed in the aqueous sample. After an equilibrium period, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): DLLME is a rapid microextraction method where a mixture of an extraction solvent (a few microliters of a dense organic solvent) and a disperser solvent (e.g., acetonitrile, acetone) is injected into the aqueous sample. researchgate.netnih.gov This creates a cloudy solution with a large surface area between the fine droplets of the extraction solvent and the aqueous sample, leading to very fast extraction. After centrifugation, the sedimented organic phase is collected for analysis. This technique has been successfully applied to the analysis of other hydroxylated aromatic compounds, often in combination with a derivatization step. nih.govresearchgate.net

Chromatographic Separation Methods

Chromatography is the core of the analytical process, separating the target analyte from other compounds in the extract before detection. Due to the properties of "this compound," both gas and liquid chromatography can be employed, each coupled to a mass spectrometer for sensitive and selective detection.

GC-MS is a powerful technique for the analysis of phthalates. gcms.czrestek.com However, the hydroxyl group on "this compound" increases its polarity and reduces its volatility, which can lead to poor peak shape and thermal degradation in the GC system. To overcome this, a derivatization step is typically required to convert the polar hydroxyl group into a less polar, more volatile ether or ester. Silylation reagents, such as N-(tert-butyldimethylsilyl)-N-methyl-trifluoroacetamide (MTBSTFA), are commonly used for this purpose in the analysis of hydroxylated pollutants. nih.gov

Following derivatization, the analyte can be separated on a low- to mid-polarity capillary column, such as a 5% diphenyl / 95% dimethylsiloxane (e.g., HP-5-MS) or a more polar phase like an Rtx-440, which has shown good resolution for complex phthalate mixtures. gcms.cznih.gov

Tandem mass spectrometry (MS/MS) operated in the Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity by monitoring specific fragmentation pathways of the derivatized analyte, minimizing matrix interferences. researchgate.net

Table 3: Plausible GC-MS/MS Parameters for Derivatized this compound

| Parameter | Condition | Rationale |

| Derivatization | Silylation with MTBSTFA nih.gov | Increases volatility and thermal stability of the analyte by converting the -OH group to a -O-TBDMS group. |

| GC Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane phase (e.g., HP-5-MS, Rxi-5ms) gcms.cznih.gov | Standard, robust column providing good separation for a wide range of semi-volatile organic compounds. |

| Oven Program | Initial 100°C (2 min), ramp 10°C/min to 280°C, hold 10 min nih.gov | A typical temperature program to separate the derivatized analyte from other components in the extract. |

| Ionization Mode | Electron Impact (EI), 70 eV nih.gov | Standard ionization technique for GC-MS that produces repeatable fragmentation patterns. |

| MS/MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, reducing chemical noise. researchgate.netyoutube.com |

Liquid chromatography is arguably the more direct and suitable technique for analyzing polar, non-volatile compounds like "this compound," as it typically does not require derivatization. mdpi.com Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is the standard approach.

Separation is commonly achieved on a C18 column using a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic or acetic acid) and an organic modifier like acetonitrile or methanol. nih.govresearchgate.netnih.gov The acidic modifier is crucial as it suppresses the ionization of both the phenolic and carboxylic acid functionalities, leading to better retention and peak shape on the reversed-phase column. nih.gov

Coupling LC with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap instruments, offers significant advantages. HRMS provides highly accurate mass measurements, which allows for the confident identification of the analyte based on its elemental composition and reduces the ambiguity from matrix interferences. nih.gov For phenolic compounds, electrospray ionization (ESI) in negative ion mode is often the most sensitive method, as the phenolic proton is easily abstracted to form the [M-H]⁻ ion. nih.govbohrium.com

Table 4: Recommended LC-HRMS Parameters for this compound

| Parameter | Condition | Rationale |

| LC Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) nih.gov | Industry standard for separating moderately polar to non-polar compounds. Small particle size (UHPLC) offers higher resolution and speed. |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov | Acidified aqueous phase to control analyte ionization. |

| Mobile Phase B | Acetonitrile or Methanol nih.gov | Organic solvent for eluting the analyte from the column. |

| Gradient Elution | Start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate. | A typical gradient to resolve the analyte from both more polar and less polar matrix components. |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode bohrium.com | Highly efficient for ionizing acidic compounds like phenols, forming a stable [M-H]⁻ ion. |

| Mass Analyzer | High-Resolution (e.g., Orbitrap, TOF) | Provides high mass accuracy (< 5 ppm) for unambiguous formula confirmation and high selectivity in complex matrices. |

| Acquisition Mode | Full Scan with data-dependent MS/MS (dd-MS2) | Allows for untargeted screening and simultaneous confirmation of the analyte's structure through its fragmentation pattern. |

Hyphenated Techniques for Enhanced Resolution and Sensitivity

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of trace-level organic compounds in intricate samples. For a molecule like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are paramount.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For this compound, a derivatization step, typically silylation, would be required to increase its volatility and thermal stability by converting the polar hydroxyl group into a less polar trimethylsilyl (B98337) ether. This procedure is standard for the analysis of hydroxylated aromatic compounds. nih.gov The gas chromatograph separates the derivatized analyte from other matrix components based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides mass-to-charge ratio (m/z) information, which aids in structural identification through characteristic fragmentation patterns. GC-MS is frequently used for the determination of various phthalate esters and their degradation products in environmental samples like soil. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound, without the need for derivatization. chromatographyonline.com Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed, where the analyte is separated based on its hydrophobicity. mdpi.comhelixchrom.com The use of a column-switching HPLC-MS/MS system can further enhance sensitivity by allowing for online sample cleanup and pre-concentration, which is particularly useful for complex biological matrices like urine and serum. researchgate.net Electrospray ionization (ESI) is a common ionization technique for such analyses, typically operating in negative ion mode for phenolic compounds. chromatographyonline.comnih.gov The high selectivity and sensitivity of LC-MS/MS make it the method of choice for quantifying trace levels of phthalate metabolites in biological samples. chromatographyonline.comnih.govnih.govrsc.org

The following table illustrates typical instrumental parameters for the analysis of related phthalate metabolites using LC-MS/MS, which would be applicable for developing a method for this compound.

| Parameter | Setting |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |

| Ionization Mode | Negative |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Application of Spectroscopic Techniques for Structural Elucidation of Metabolites and Transformation Products

While hyphenated techniques are excellent for detection and quantification, dedicated spectroscopic methods are often required for the unambiguous structural elucidation of unknown metabolites or transformation products.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. For a compound like this compound, ¹H NMR would provide information on the number and environment of the hydrogen atoms, including the aromatic protons, the methyl protons, and the two methoxy (B1213986) protons. chemicalpapers.comresearchgate.netresearchgate.net The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the benzene (B151609) ring.

In the context of analyzing complex mixtures, such as environmental or biological extracts, advanced 2D NMR techniques are necessary. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships, which can help in assigning protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton, for instance, by correlating the methoxy protons to the carboxyl carbons and the aromatic protons to the various ring carbons.

A hypothetical ¹H NMR data table for this compound in CDCl₃ is presented below, based on known chemical shifts for similar structures.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.5 | s |

| Aromatic-H | ~7.0 | s |

| -OH | ~5.0-6.0 | br s |

| -OCH₃ (ester) | ~3.9 | s |

| -OCH₃ (ester) | ~3.8 | s |

| Ar-CH₃ | ~2.2 | s |

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. mdpi.com For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group (a broad band around 3300-3500 cm⁻¹), the ester carbonyl (C=O) groups (a strong band around 1720-1740 cm⁻¹), and C-O stretching vibrations, as well as aromatic C=C and C-H stretching and bending vibrations. Changes in the position and intensity of these bands upon transformation (e.g., degradation or metabolism) can provide mechanistic insights. For example, the disappearance of the ester carbonyl band could indicate hydrolysis.

UV-Vis Spectrophotometry: Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems. msu.eduscienceready.com.au The benzene ring in this compound constitutes a chromophore that absorbs UV light. The position of the maximum absorbance (λ_max) is influenced by the substituents on the ring. msu.edu The hydroxyl and ester groups will act as auxochromes, modifying the λ_max and the molar absorptivity. While a UV-Vis spectrum alone is not sufficient for identification, it can be used to monitor reactions, such as the degradation of the aromatic ring, which would lead to a decrease or disappearance of the characteristic UV absorbance. acs.org

Quantitative Analysis and Method Validation in Environmental and Biological Samples

For the reliable quantification of this compound in environmental and biological samples, a fully validated analytical method is essential. The validation process ensures that the method is accurate, precise, and robust for its intended purpose. helixchrom.com Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Sample preparation is a critical step and often involves extraction techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). researchgate.netmdpi.comresearchgate.net For water samples, SPE with cartridges like Oasis HLB has proven effective for a range of phthalates. nih.gov For soil samples, methods involving ultrasonic extraction followed by cleanup are common. researchgate.net For biological fluids like urine, enzymatic pre-treatment to deconjugate metabolites may be necessary, followed by SPE. nih.govresearchgate.net

The following table presents typical method validation data for the analysis of phthalate metabolites in biological and environmental samples, which would be the target for a method developed for this compound.

| Parameter | Biological Samples (Urine) | Environmental Samples (Water) |

| Technique | LC-MS/MS | GC-MS or LC-MS/MS |

| Linear Range | 0.5 - 200 ng/mL | 0.1 - 50 µg/L |

| LOD | 0.1 - 1.0 ng/mL nih.govnih.gov | 0.02 - 1 µg/L mdpi.commui.ac.ir |

| LOQ | 0.3 - 3.0 ng/mL nih.gov | 0.1 - 2.0 µg/L mdpi.com |

| Accuracy (Recovery) | 85-115% researchgate.net | 80-110% researchgate.netmdpi.com |

| Precision (RSD) | < 15% nih.gov | < 20% researchgate.net |

Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for understanding the three-dimensional structure and dynamic behavior of molecules.

Prediction of Compound Conformations and Interactions

The conformational flexibility of Dimethyl 4-hydroxy-5-methylphthalate is primarily determined by the rotation of its two methoxycarbonyl groups and the orientation of the hydroxyl group on the benzene (B151609) ring. The presence of the methyl group adjacent to the hydroxyl group can influence the preferred orientation of these functional groups through steric and electronic effects.

Intermolecular interactions are expected to be dominated by hydrogen bonding, involving the hydroxyl group as a donor and the carbonyl oxygens of the ester groups as acceptors. These interactions are crucial for understanding how the molecule might behave in a condensed phase or interact with biological receptors.

Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein or enzyme. While no specific docking studies on this compound have been reported, research on other phthalates provides valuable insights into their potential biological targets. Phthalate (B1215562) esters have been shown to interact with various enzymes involved in metabolic and endocrine pathways. nih.gov For instance, studies have performed molecular docking of 32 different phthalate esters with enzymes of the glucocorticoid biosynthesis pathway, such as CYP11A1 and CYP11B2. nih.gov

A theoretical docking study of this compound could be performed against similar targets. The hydroxyl and methyl groups on the aromatic ring, along with the two ester groups, would be key features for molecular recognition. The binding affinity would be influenced by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. For example, the hydroxyl group could form a hydrogen bond with a polar amino acid residue in the active site of an enzyme, while the aromatic ring and methyl group could engage in hydrophobic interactions.

Interactive Table: Potential Docking Interactions of this compound with a Hypothetical Enzyme Active Site

| Functional Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

| Hydroxyl (-OH) group | Aspartic Acid, Glutamic Acid | Hydrogen Bond (Donor) |

| Carbonyl (=O) of Ester | Arginine, Lysine | Hydrogen Bond (Acceptor) |

| Aromatic Ring | Phenylalanine, Tryptophan | π-π Stacking |

| Methyl (-CH3) group | Leucine, Valine | Hydrophobic Interaction |

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules.

Transition State Analysis for Degradation Pathways

The environmental degradation of phthalates is an area of significant interest. For this compound, degradation could occur through several pathways, including hydrolysis of the ester groups and oxidation of the aromatic ring. Quantum chemical calculations can be used to model these reaction pathways and identify the transition states, which are the highest energy points along the reaction coordinate.